Cas no 2138241-85-5 (4-Butanoyl-1,3,4-oxadiazinan-2-one)
4-Butanoyl-1,3,4-oxadiazinan-2-one Chemical and Physical Properties
Names and Identifiers
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- EN300-712482
- 2138241-85-5
- 4-butanoyl-1,3,4-oxadiazinan-2-one
- 4-Butanoyl-1,3,4-oxadiazinan-2-one
-
- Inchi: 1S/C7H12N2O3/c1-2-3-6(10)9-4-5-12-7(11)8-9/h2-5H2,1H3,(H,8,11)
- InChI Key: DBECPVUSTKQQDN-UHFFFAOYSA-N
- SMILES: O1C(NN(C(CCC)=O)CC1)=O
Computed Properties
- Exact Mass: 172.08479225g/mol
- Monoisotopic Mass: 172.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 58.6Ų
4-Butanoyl-1,3,4-oxadiazinan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-712482-0.05g |
4-butanoyl-1,3,4-oxadiazinan-2-one |
2138241-85-5 | 95.0% | 0.05g |
$1296.0 | 2025-03-12 | |
| Enamine | EN300-712482-0.1g |
4-butanoyl-1,3,4-oxadiazinan-2-one |
2138241-85-5 | 95.0% | 0.1g |
$1357.0 | 2025-03-12 | |
| Enamine | EN300-712482-0.25g |
4-butanoyl-1,3,4-oxadiazinan-2-one |
2138241-85-5 | 95.0% | 0.25g |
$1420.0 | 2025-03-12 | |
| Enamine | EN300-712482-0.5g |
4-butanoyl-1,3,4-oxadiazinan-2-one |
2138241-85-5 | 95.0% | 0.5g |
$1482.0 | 2025-03-12 | |
| Enamine | EN300-712482-1.0g |
4-butanoyl-1,3,4-oxadiazinan-2-one |
2138241-85-5 | 95.0% | 1.0g |
$1543.0 | 2025-03-12 | |
| Enamine | EN300-712482-2.5g |
4-butanoyl-1,3,4-oxadiazinan-2-one |
2138241-85-5 | 95.0% | 2.5g |
$3025.0 | 2025-03-12 | |
| Enamine | EN300-712482-5.0g |
4-butanoyl-1,3,4-oxadiazinan-2-one |
2138241-85-5 | 95.0% | 5.0g |
$4475.0 | 2025-03-12 | |
| Enamine | EN300-712482-10.0g |
4-butanoyl-1,3,4-oxadiazinan-2-one |
2138241-85-5 | 95.0% | 10.0g |
$6635.0 | 2025-03-12 |
4-Butanoyl-1,3,4-oxadiazinan-2-one Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Butanoyl-1,3,4-oxadiazinan-2-one
4-Butanoyl-1,3,4-oxadiazinan-2-one (CAS No. 2138241-85-5): A Comprehensive Overview
4-Butanoyl-1,3,4-oxadiazinan-2-one (CAS No. 2138241-85-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxadiazinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of 4-Butanoyl-1,3,4-oxadiazinan-2-one is characterized by a 1,3,4-oxadiazine ring fused with a butanoyl group. This unique arrangement provides the molecule with enhanced stability and solubility, making it an attractive candidate for drug development. Recent studies have highlighted the importance of oxadiazinones in various pharmacological contexts, particularly in the treatment of chronic diseases and infections.
In terms of synthesis, 4-Butanoyl-1,3,4-oxadiazinan-2-one can be prepared through a multi-step process involving the condensation of appropriate precursors followed by cyclization and functional group modification. The synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity. This synthetic accessibility is crucial for large-scale production and further pharmaceutical development.
One of the key areas of research involving 4-Butanoyl-1,3,4-oxadiazinan-2-one is its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma are major health concerns worldwide, and there is a continuous need for new and effective treatments. Studies have shown that 4-Butanoyl-1,3,4-oxadiazinan-2-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism of action makes it a promising candidate for the development of novel anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 4-Butanoyl-1,3,4-oxadiazinan-2-one has also shown potential in antiviral research. Viral infections pose significant challenges to global health, and the development of new antiviral agents is essential to combat emerging threats. Recent studies have demonstrated that 4-Butanoyl-1,3,4-oxadiazinan-2-one can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The exact mechanism by which it exerts its antiviral effects is still under investigation but is believed to involve interference with viral replication processes.
In the realm of cancer research, 4-Butanoyl-1,3,4-oxadiazinan-2-one has been studied for its anticancer properties. Cancer remains one of the leading causes of mortality globally, and there is a constant need for new therapeutic strategies. Preclinical studies have shown that 4-Butanoyl-1,3,4-oxadiazinan-2-one can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. This selective cytotoxicity makes it a valuable lead compound for further drug development in oncology.
The pharmacokinetic profile of 4-Butanoyl-1,3,4-oxadiazinan-2-one has also been investigated to assess its suitability as a therapeutic agent. Studies have shown that it exhibits favorable pharmacokinetic properties such as good oral bioavailability and a long half-life. These characteristics are crucial for ensuring effective drug delivery and sustained therapeutic effects.
In conclusion, 4-Butanoyl-1,3,4-oxadiazinan-2-one (CAS No. 2138241-85-5) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as anti-inflammatory therapy, antiviral treatment, and cancer chemotherapy. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.
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